DIHIDROCLORURO DE COPROPORFIRINA III

Descripción general

Descripción

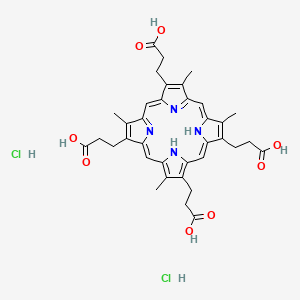

21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride, also known as 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride, is a useful research compound. Its molecular formula is C36H40Cl2N4O8 and its molecular weight is 727.6 g/mol. The purity is usually 95%.

The exact mass of the compound 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapia Fotodinámica para el Cáncer

El dihidrocloruro de coproporfirina III (CPIII) se utiliza en la terapia fotodinámica (PDT), un tratamiento que emplea compuestos sensibles a la luz para producir especies reactivas de oxígeno cuando se exponen a longitudes de onda específicas de luz {svg_1}. Estas especies reactivas pueden destruir las células cancerosas, lo que convierte al CPIII en un agente valioso para atacar y tratar ciertos tipos de cánceres.

Tratamientos Antimicrobianos

El CPIII ha mostrado potencial en el tratamiento de infecciones bacterianas. Su capacidad para generar oxígeno singlete tras la activación por luz lo convierte en un candidato para la terapia fotodinámica antimicrobiana (aPDT), que se utiliza para eliminar bacterias patógenas, incluidas las cepas resistentes a los antibióticos {svg_2}.

Biocatálisis y Producción Industrial

Los recientes avances en la ingeniería metabólica han permitido la producción de alto rendimiento de CPIII utilizando Rhodobacter sphaeroides como fábrica celular. Este enfoque biotecnológico ofrece un método sostenible y eficiente para producir CPIII a escala industrial, lo cual es crucial para su aplicación en diversas industrias {svg_3}.

Síntesis de Metaloporfirinas

El CPIII sirve como precursor para la síntesis de metaloporfirinas, compuestos que tienen un ion metálico central. Estas son importantes en la producción de hemo, un componente esencial de la hemoglobina, y otras metaloporfirinas bioactivas con aplicaciones en medicina y ciencia de materiales {svg_4}.

Producción Biobasada en E. coli

Se ha explorado la ingeniería de cepas de Escherichia coli para la producción biobasada dirigida de CPIII. Al manipular enzimas clave y vías metabólicas, los investigadores pueden producir CPIII en grandes cantidades, lo cual es significativo para su aplicación en diversos campos como los colorantes y los pigmentos {svg_5}.

Imagenología de Fluorescencia Diagnóstica

Las propiedades de fluorescencia del CPIII se aprovechan en la imagenología diagnóstica. Se puede utilizar para diferenciar entre células sanas y cancerosas, así como para monitorizar los cambios de concentración de las porfirinas dentro de las células, proporcionando información sobre los procesos celulares y la progresión de las enfermedades {svg_6}.

Aplicaciones Energéticas

Las propiedades fotofísicas y electroquímicas de los derivados del CPIII se están investigando por su posible uso en aplicaciones energéticas. Esto incluye el desarrollo de sistemas de captación de energía solar y dispositivos fotovoltaicos, donde los derivados del CPIII podrían desempeñar un papel como materiales absorbentes de luz {svg_7}.

Industria Alimentaria y de Piensos

El CPIII y sus derivados también se utilizan en la industria alimentaria y de piensos. Pueden servir como aditivos o colorantes, proporcionando beneficios nutricionales o mejorando el atractivo visual de los productos alimenticios. La producción biobasada de CPIII lo convierte en una opción más sostenible para estas industrias {svg_8}.

Mecanismo De Acción

Target of Action

Coproporphyrin III Dihydrochloride primarily targets the enzyme Uroporphyrinogen Decarboxylase . This enzyme plays a crucial role in the heme biosynthesis pathway, specifically in the conversion of uroporphyrinogen III to coproporphyrinogen III .

Mode of Action

The compound interacts with its target, Uroporphyrinogen Decarboxylase, to facilitate the decarboxylation of four acetate groups of uroporphyrinogen III, yielding coproporphyrinogen III . This interaction results in the transformation of the substrate and the progression of the heme biosynthesis pathway .

Biochemical Pathways

Coproporphyrin III Dihydrochloride is involved in the Porphyrin Metabolism pathway . It is a metabolic intermediate in the biosynthesis of many compounds critical for living organisms, such as hemoglobin and chlorophyll . The compound is a porphyrinogen, characterized by a hexahydroporphine core with various side chains .

Pharmacokinetics

Recent studies have focused on coproporphyrin (cp)-i and cp-iii as endogenous biomarkers for organic anion transporting polypeptides (oatps) . These studies suggest that CPs are also substrates of multidrug resistance-associated protein (MRP/Mrp) 2 and 3 .

Result of Action

The result of the action of Coproporphyrin III Dihydrochloride is the production of coproporphyrinogen III from uroporphyrinogen III . This is a critical step in the heme biosynthesis pathway, leading to the production of heme, an essential component of hemoglobin and various other hemoproteins .

Action Environment

The action of Coproporphyrin III Dihydrochloride can be influenced by environmental factors such as pH . For instance, the compound induces aggregation of Staphylococcus aureus under certain conditions, such as during early stationary phase growth and at low pH values (4-6) . This suggests that the compound’s action, efficacy, and stability can be influenced by the environmental conditions in which it is present .

Actividad Biológica

21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride (CAS No. 68938-73-8) is a synthetic porphyrin derivative that exhibits significant biological activity. Its unique structure contributes to its interactions with biological systems, making it a subject of interest in various fields including pharmacology and biochemistry.

- Molecular Formula : C36H40Cl2N4O8

- Molecular Weight : 727.64 g/mol

- Solubility : Slightly soluble in DMSO and methanol when heated.

- Physical Appearance : Black solid.

| Property | Value |

|---|---|

| Boiling Point | 1258.0 ± 65.0 °C (Predicted) |

| Density | 1.366 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | Refrigerator |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules and cellular processes. Research has shown that porphyrins can act as photosensitizers in photodynamic therapy (PDT), which is used for treating certain cancers.

- Photosensitization : Upon exposure to light of specific wavelengths, the compound generates reactive oxygen species (ROS) that can induce cell death in targeted cancer cells.

- Metal Binding : The porphyrin structure allows for coordination with metal ions (e.g., iron), which is crucial for various enzymatic reactions and can affect metabolic pathways.

- Antioxidant Properties : Some studies suggest that porphyrins may exhibit antioxidant activity by scavenging free radicals.

Case Study 1: Photodynamic Therapy

A study investigated the efficacy of 21H,23H-Porphine derivatives as photosensitizers in PDT for breast cancer treatment. The results indicated:

- Cell Viability Reduction : The compound reduced cell viability by up to 80% when exposed to light at a wavelength of 660 nm.

- Mechanism : The induced cell death was primarily through apoptosis mediated by ROS generation.

Case Study 2: Metal Ion Interaction

Research conducted on the binding affinity of this porphyrin for metal ions revealed:

- Binding Constants : The compound demonstrated high binding affinity for iron (K_d = 10^-7 M), suggesting potential applications in iron metabolism disorders.

- Biological Implications : This interaction may influence heme synthesis pathways and could be leveraged in treating conditions like anemia.

Comparative Analysis

The table below compares the biological activities of several related porphyrin compounds:

| Compound Name | Photosensitizing Activity | Metal Binding Affinity | Antioxidant Activity |

|---|---|---|---|

| 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid | High | Moderate | Moderate |

| Coproporphyrin I | Moderate | High | Low |

| Protoporphyrin IX | Very High | Low | High |

Propiedades

IUPAC Name |

3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBATLQJODMDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40Cl2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14643-66-4 (Parent) | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0071883 | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68938-73-8, 14643-66-4 | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coproporphyrin III dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coproporphyrin III dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5447NGE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why was Coproporphyrin III Dihydrochloride used in this study on feline corneal sequestra?

A: The study aimed to determine if porphyrins contribute to the brown/amber discoloration observed in feline corneal sequestra. To achieve this, researchers used spectrofluorometry to measure porphyrin concentrations in tissue samples. Coproporphyrin III Dihydrochloride, a well-characterized porphyrin compound, served as a standard for comparison in this analytical technique []. By comparing the fluorescence properties of the tissue samples to those of the known standard, researchers could determine the presence or absence of porphyrins like Coproporphyrin III in the feline tissues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.